Product packaging for 1-Propylcytosine(Cat. No.:CAS No. 22919-46-6)

1-Propylcytosine

Cat. No.: B1616042
CAS No.: 22919-46-6
M. Wt: 153.18 g/mol
InChI Key: VJRRVOYOJYNVAK-UHFFFAOYSA-N
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Description

1-Propylcytosine is a chemical compound that features a cytosine base attached to a propyl chain. Cytosine is a fundamental pyrimidine base found in DNA and RNA, making its derivatives, such as this compound, valuable intermediates in organic synthesis and biochemical research. Researchers utilize this compound in nucleoside analog synthesis, which is a core strategy in developing antiviral and anticancer agents. Studies on related cytosine analogs, like (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (Cidofovir), demonstrate their importance. Cidofovir is a potent nucleotide analogue with demonstrated activity against a broad spectrum of viruses, including herpesviruses and cytomegalovirus, and its mechanism involves inhibition of viral DNA synthesis . Another related compound, cytosine arabinoside (Ara-C), is a well-known chemotherapeutic agent that incorporates into DNA and inhibits DNA synthesis, leading to loss of clonogenic survival in leukemic cells . As a building block, this compound may be used to develop novel compounds for investigating enzyme mechanisms, cellular processes, and as a precursor for potential therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B1616042 1-Propylcytosine CAS No. 22919-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-propylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(8)9-7(10)11/h3,5H,2,4H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRRVOYOJYNVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309277
Record name 1-Propylcytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22919-46-6
Record name NSC211606
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propylcytosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Principles of 1-Propylcytosine Synthesis

The introduction of a propyl group at the N1 position of the cytosine ring is a critical modification that imparts unique biological properties to the resulting nucleoside analogues. The synthetic strategies to achieve this can be broadly categorized into direct alkylation of the cytosine heterocycle and coupling reactions with pre-functionalized side-chain derivatives.

Alkylation Reactions of Cytosine

Direct alkylation of cytosine with a propyl-containing electrophile is a primary method for the synthesis of this compound. However, the regioselectivity of this reaction can be a significant challenge due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, and the exocyclic N4-amino group) and the O2 oxygen in the cytosine ring. The outcome of the alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the presence of protecting groups.

The reaction of cytosine with various monofunctional alkylating agents has been investigated to understand the role of cytosine alkylation in different chemical and biological contexts. Computational studies have shown that while the N3 position of cytosine has a high electrostatic potential, the global minimum for electrophilic attack is near the O2 position, which helps to rationalize the observed product distributions in alkylation reactions. nih.gov For the synthesis of N1-alkylated cytosine derivatives, reaction conditions must be carefully controlled to favor substitution at the desired nitrogen. This often involves the use of a base to deprotonate the cytosine, enhancing its nucleophilicity, followed by reaction with a propyl halide or another suitable electrophile.

Coupling Strategies with Side-Chain Derivatives

An alternative and often more controlled approach to the synthesis of this compound analogues involves the coupling of the cytosine base with a pre-synthesized side-chain derivative. This strategy is particularly prevalent in the synthesis of more complex molecules like the antiviral drug Cidofovir (B1669016). In this approach, a chiral glycerol-derived side chain is first constructed, and then coupled to the N1 position of cytosine.

A key intermediate in many of these syntheses is (S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine. The synthesis of this intermediate itself involves the reaction of cytosine with a protected chiral glycidol (B123203) derivative. For instance, cytosine can be reacted with 4,4'-dimethoxytrityl methyl-(R)-glycidol in the presence of a base like sodium hydride in an anhydrous solvent such as N,N-dimethylformamide (DMF).

The subsequent step in these coupling strategies is the introduction of the phosphonylmethyl ether group to the hydroxyl of the propyl side chain. This is a critical transformation for the biological activity of compounds like Cidofovir.

Stereoselective Synthesis of this compound Derivatives

The biological activity of many this compound analogues is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. The primary strategy for achieving stereoselectivity is the use of chiral starting materials.

In the synthesis of (S)-HPMPC (Cidofovir), the stereochemistry is established early in the synthetic sequence by starting with a chiral precursor, such as (R)-glycidol or a derivative thereof. This ensures that the subsequent coupling and functionalization steps proceed with the desired stereochemical outcome at the chiral center of the propyl side chain. The use of chiral catalysts in asymmetric synthesis can also be employed to introduce stereocenters with high enantiomeric excess, providing an efficient route to chiral this compound derivatives. nih.gov

Preparation of Specific this compound Analogues

The general synthetic principles outlined above have been applied to the preparation of a variety of specific this compound analogues with significant biological activities. The following sections detail the synthesis of two prominent examples.

Synthesis of 1-(β-D-Ribofuranosyl)-6-propylcytosine

The synthesis of nucleosides containing a modified base, such as 6-propylcytosine, typically involves the glycosylation of the pre-formed heterocyclic base. A common method for the synthesis of β-D-ribofuranosyl nucleosides is the stannic chloride-catalyzed glycosidation. nih.gov In this approach, a silylated derivative of 6-propylcytosine is reacted with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid like tin(IV) chloride (SnCl4). This reaction leads to the formation of the N-glycosidic bond, predominantly with the desired β-anomeric configuration. Subsequent deprotection of the sugar hydroxyl groups and the cytosine moiety yields the final product, 1-(β-D-ribofuranosyl)-6-propylcytosine.

Synthesis of Phosphonylmethoxypropylcytosine Derivatives (e.g., (S)-HPMPC/Cidofovir)

The synthesis of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine ((S)-HPMPC), commercially known as Cidofovir, is a well-established multi-step process that exemplifies the coupling strategy with a side-chain derivative. A common synthetic route starts with the reaction of cytosine with a chiral, protected glycerol (B35011) derivative to form a key intermediate.

A practical synthesis of (S)-HPMPC can be achieved through the following general steps:

Coupling of Cytosine with a Chiral Side Chain: Cytosine is reacted with a protected chiral epoxide, such as (R)-glycidol protected with a trityl or a similar bulky group, to form (S)-1-[(2-hydroxy-3-trityloxy)propyl]cytosine. This reaction establishes the correct stereochemistry at the C2' position of the acyclic side chain.

Introduction of the Phosphonate (B1237965) Moiety: The hydroxyl group of the side chain is then etherified. A common method involves reaction with diethyl p-toluenesulfonyloxymethylphosphonate in the presence of a base. This step introduces the phosphonate group, which is crucial for the compound's antiviral activity.

Deprotection: The final step involves the removal of the protecting groups from the phosphonate and the primary hydroxyl group. This is typically achieved by treatment with a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis.

The table below outlines a typical synthetic sequence for (S)-HPMPC, highlighting the key intermediates and reagents.

StepStarting MaterialReagent(s)ProductYield (%)
1Cytosine4,4'-dimethoxytrityl methyl-(R)-glycidol, NaH, DMF(S)-N1-[(2-hydroxy-3-(dimethoxytrityl)propyl]cytosine~90%
2(S)-N1-[(2-hydroxy-3-(dimethoxytrityl)propyl]cytosineDiethyl p-toluenesulfonyloxymethylphosphonate, NaH, THF(S)-N1-{[2-(diethoxyphosphonylmethoxy)-3-(dimethoxytrityl)]propyl}cytosine-
3(S)-N1-{[2-(diethoxyphosphonylmethoxy)-3-(dimethoxytrityl)]propyl}cytosineBromotrimethylsilane, then H2O(S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine ((S)-HPMPC)-

Yields are approximate and can vary based on specific reaction conditions.

This synthetic approach allows for the large-scale production of Cidofovir, a critical medication for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients. nih.gov

Preparation of C-5 Substituted Propylcytosine Analogues

Modification at the C-5 position of the cytosine ring is a common strategy to alter the biological properties of nucleoside analogues. The introduction of alkyl groups, such as a propyl group, at this position can influence factors like metabolic stability and target enzyme interactions. semanticscholar.org

The synthesis of 5-propyl-2′-deoxycytidine, an analogue with a propyl group at the C-5 position, can be accomplished through several synthetic routes, often starting from a pre-existing nucleoside like 2'-deoxyuridine (B118206) or 2'-deoxycytidine (B1670253).

One common approach involves the use of organometallic cross-coupling reactions. Starting with a halogenated precursor, such as 5-iodo-2′-deoxyuridine, a propyl group can be introduced via a palladium-catalyzed reaction (e.g., Stille or Suzuki coupling) with an appropriate organopropyl reagent. The resulting 5-propyl-2'-deoxyuridine (B1209753) can then be converted to 5-propyl-2'-deoxycytidine through a two-step process involving activation of the O-4 position (e.g., by forming a triazole intermediate) followed by amination with ammonia. nih.gov Direct alkylation methods on protected 2'-deoxycytidine derivatives have also been explored. researchgate.net These synthetic strategies provide access to C-5 alkylated nucleosides for biological evaluation. nih.gov

The synthesis of 5-alkyl-HPMPC analogues combines the methodologies for N-1 side-chain addition and C-5 modification. These compounds are of significant interest as they merge the structural features of the potent antiviral drug Cidofovir with C-5 substituents that can modulate activity.

The synthesis typically begins with a C-5 alkylated cytosine, such as 5-propylcytosine. This modified base is then reacted with a chiral glycerol-derived synthon, for instance, (S)-1-trityl-2,3-epoxypropane, to introduce the acyclic side chain at the N-1 position. Following the opening of the epoxide ring by the cytosine base, the resulting alcohol is converted to a phosphonate ester. This is commonly achieved by reaction with diisopropyl p-toluenesulfonyloxymethylphosphonate. The final step involves the removal of all protecting groups (e.g., trityl and isopropyl groups) under acidic conditions to yield the target 5-alkyl-HPMPC derivative.

Further structural diversity and modulation of biological activity can be achieved by introducing substituents at the N-4 position (the exocyclic amino group) of C-5 alkylated cytosine analogues. Selective N-4 alkylation is a critical transformation in the synthesis of many biologically active molecules. mdpi.comdoaj.org

A modern approach to achieve regioselective N-4 alkylation involves a sequence of protection, alkylation, and deprotection. mdpi.com First, the N-1 position of the cytosine ring is protected, for example, with a sulfonyl group. This directs the subsequent reaction to the exocyclic amino group. The N-4 position is then deprotonated with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS), followed by the addition of an alkyl halide electrophile. mdpi.com This method allows for the introduction of a wide range of substituents under controlled conditions. Finally, the N-1 protecting group is removed to yield the desired N-4, C-5-disubstituted cytosine analogue. Other methods, such as the Borch reductive alkylation, have also been employed. mdpi.com The presence of N-4 alkyl groups can impact hydrogen bonding patterns and interactions with biological targets. semanticscholar.orgnih.gov

Prodrug Design and Synthesis Strategies for this compound Derivatives

Prodrug design is a crucial strategy for improving the pharmaceutical properties of active compounds, addressing issues such as poor solubility, low bioavailability, or lack of site-specific delivery. nih.govnih.govresearchgate.neteurekaselect.com For derivatives of this compound, particularly those with polar groups like the phosphonates found in antiviral analogues, prodrug approaches are essential for enhancing their therapeutic efficacy.

A common strategy involves masking the highly polar phosphonate or hydroxyl groups with more lipophilic moieties to improve membrane permeability. This is often achieved by creating ester or amide linkages that are designed to be cleaved by endogenous enzymes in vivo, releasing the active parent drug. ijpcbs.com For instance, ester prodrugs of cyclic HPMPC have been synthesized by reacting the cyclic phosphonate with various alkyl or acyloxyalkyl halides. This modification increases lipophilicity and can lead to enhanced antiviral activity.

Another sophisticated approach is the design of targeted prodrugs that are recognized by specific enzymes or transporters to achieve site-selective drug delivery. nih.gov For example, amino acid or peptide moieties can be attached to the parent drug. These prodrugs can then be recognized by peptide transporters in the intestine, improving oral absorption. The design often involves creating ester or amide bonds that are stable in the gastrointestinal tract but are readily cleaved by plasma or intracellular esterases and peptidases. ijpcbs.com

Below is a table summarizing various prodrug strategies applicable to this compound derivatives.

Prodrug StrategyRationaleExample MoietyCleavage Mechanism
Esterification (Acyloxyalkyl Esters)Increase lipophilicity, enhance passive diffusion across cell membranes.Pivaloyloxymethyl (POM)Hydrolysis by cellular esterases
Phosphate (B84403)/Phosphonate EstersMask polar phosphonate group, improve oral bioavailability.Alkoxyalkyl, AryloxyHydrolysis by phosphodiesterases/esterases
Amino Acid ConjugatesTarget amino acid transporters for improved absorption.Tyrosine, GlycineHydrolysis by peptidases/esterases
CarbamatesMask amine or hydroxyl groups, tune stability and release rate.AlkoxycarbonylHydrolysis by esterases

Amino Acid Ester Conjugates (e.g., Tyrosine-Based)

The conjugation of nucleoside analogues like this compound with amino acid esters is a strategy employed to modify their physicochemical properties. mdpi.comnih.gov Tyrosine, with its phenolic side chain, offers a unique handle for specific conjugation reactions. One prominent method is the "tyrosine-click reaction," which is chemoselective for the phenolic group of tyrosine. nih.gov This reaction often involves 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), which react rapidly with tyrosine residues to form a stable linkage. nih.gov

Another approach for tyrosine-specific modification is mediated by the enzyme tyrosinase. wur.nl This enzyme oxidizes the tyrosine's phenol (B47542) group to a reactive ortho-quinone, which can then undergo cycloaddition with molecules containing a strained alkyne, such as bicyclononyne (BCN). wur.nl These synthetic strategies allow for the precise attachment of amino acid esters to cytosine derivatives, creating conjugates with potentially altered biological characteristics. rsc.org

Table 1: Tyrosine-Based Conjugation Methodologies

Method Reagent/Enzyme Reactive Group on Tyrosine Resulting Linkage
Tyrosine-Click Reaction 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) Phenol C-N bond via electrophilic aromatic substitution

Alkyl and Acyloxyalkyl Ester Formations

Alkyl and acyloxyalkyl esters of cytosine analogues are frequently synthesized to create prodrugs. A common synthetic route for a related cyclic phosphonate analogue of cytosine involves a two-step process. First, the parent compound, such as 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, is reacted with reagents like dicyclohexylcarbodiimide (B1669883) to form a cyclic phosphonate intermediate. nih.gov This intermediate is then converted to its tetrabutylammonium (B224687) salt, which subsequently reacts with various alkyl or acyloxyalkyl halides to yield the desired ester prodrugs. nih.gov This method has been used to prepare a diverse series of esters, including octadecyl, hexadecyloxyethyl, and pivaloyloxymethyl (POM) derivatives. nih.gov The introduction of these lipophilic ester groups can significantly alter the properties of the parent molecule. nih.gov

Table 2: Examples of Synthesized Ester Prodrugs of a Cytosine Analogue

Ester Type Reagent Example Resulting Ester Group Reference
Alkyl Octadecyl halide -CH₂(CH₂)₁₆CH₃ nih.gov
Alkoxyalkyl Hexadecyloxyethyl halide -CH₂CH₂O(CH₂)₁₅CH₃ nih.gov

Chemical Reactions and Stability Studies of this compound and its Analogues

Understanding the chemical stability and reactivity of this compound analogues is crucial for their development. Key areas of investigation include the resistance of modified moieties to hydrolysis and the detailed analysis of their stereochemistry.

A significant advantage of nucleoside phosphonate analogues is the presence of a carbon-phosphorus (C-P) bond, which replaces the more labile oxygen-phosphorus (O-P) bond found in phosphate esters. researchgate.net This C-P bond is generally resistant to enzymatic and chemical hydrolysis. researchgate.net While the hydrolysis of phosphonate esters is a challenging task, it can be achieved under specific, often harsh, acidic or basic conditions. mdpi.com For instance, the alkaline hydrolysis of diethyl alkylphosphonates can be performed in an aqueous DMSO solution, and the rate is influenced by steric effects around the phosphorus atom. mdpi.com Similarly, acidic hydrolysis can be accomplished using concentrated acids like HCl at elevated temperatures. mdpi.com However, under typical physiological conditions, the phosphonate moiety is notably stable, a feature that is critical for many of its applications. researchgate.net

When modifications to the side chain of a cytosine analogue create one or more chiral centers, diastereomers can be formed. Distinguishing between these stereoisomers is essential, as they can have different biological activities. A powerful technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional methods like H,H-NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov The NOESY experiment detects protons that are close to each other in space, allowing for the determination of the relative configuration of diastereoisomers. nih.gov For example, this method was used to determine the trans configuration of an acyloxyalkyl ester of a cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine derivative. nih.gov

Table 3: Techniques for Stereochemical Analysis

Analytical Technique Information Provided Application Example
NMR Spectroscopy
H,H-NOESY Through-space proton-proton correlations Determination of relative configuration (cis vs. trans) of diastereomers. nih.gov

| Chiral HPLC | Separation of enantiomers | Resolution of racemic mixtures to isolate individual stereoisomers. researchgate.net |

Biochemical Mechanisms and Molecular Interactions

Interaction with Nucleic Acids and DNA Replication Machinery

Comprehensive studies detailing the specific interactions of 1-Propylcytosine with nucleic acids and the DNA replication machinery are not extensively documented in the available scientific literature. The following subsections outline the areas where specific data for this compound is currently insufficient.

Incorporation into Deoxyribonucleic Acid

There is a lack of specific studies demonstrating the direct incorporation of this compound into DNA strands. Research has not yet detailed the efficiency, kinetics, or consequences of such an incorporation event.

Inhibition of DNA Polymerase Activities

While the general antiviral activity of this compound suggests an interaction with polymerases, specific inhibitory constants (e.g., Kᵢ or IC₅₀ values) against various DNA polymerases are not available.

Specific data on the inhibitory effect of this compound on various viral DNA polymerases is not found in the reviewed literature.

There is no available research that specifically investigates the role of this compound in impeding trans-lesion DNA synthesis, a cellular mechanism for bypassing DNA damage during replication.

Competition with Natural Deoxynucleoside Triphosphates

It is hypothesized that, like other nucleoside analogs, this compound may compete with natural deoxynucleoside triphosphates (dNTPs), such as deoxycytidine triphosphate (dCTP). However, direct competitive binding studies and kinetic data to support this for this compound are not present in the available literature.

Modulation of Host DNA Polymerase Activity

The extent to which this compound modulates the activity of host DNA polymerases remains uncharacterized. Comparative studies detailing its selectivity for viral versus host polymerases are not available.

Due to the absence of specific research data for this compound in the aforementioned areas, no data tables can be generated at this time. Further research is required to fully elucidate the specific biochemical mechanisms and molecular interactions of this compound. ontosight.ai

Cellular Metabolism and Activation Pathways

Anabolism is the set of metabolic pathways that build complex molecules from smaller units, a process that requires energy. news-medical.netwikipedia.org For many nucleoside analogs to become active, they must first undergo a series of transformations within the cell, a key part of their anabolic pathway.

Intracellular Phosphorylation to Active Diphosphate (B83284) Forms

The activation of many nucleoside analogs requires intracellular phosphorylation, a process where phosphate (B84403) groups are added to the molecule. This is often a critical step for the compound to exert its biological effect. For instance, the related compound Cidofovir (B1669016) is converted within the cell to its active diphosphoryl derivative by cellular enzymes. mdpi.comoncotarget.comnih.gov However, specific studies detailing the intracellular phosphorylation of this compound to a diphosphate form are not found in the reviewed scientific literature.

Role of Cellular Enzymes (e.g., Kinases) in Anabolism

Cellular kinases are crucial enzymes that facilitate the phosphorylation of nucleosides and their analogs. nih.gov Different kinases, such as protein tyrosine kinases, can catalyze the phosphorylation of specific residues on their substrates. nih.gov The specific cellular kinases responsible for the anabolism of this compound have not been identified in the available research. While the general role of kinases in activating nucleoside analogs is well-established, the particular enzymes that might interact with and phosphorylate this compound are not documented.

Mechanisms of Biological Activity in Cellular Models

The biological effects of a compound are often first characterized in cellular models, providing insight into how it may affect processes like cell growth.

Modulation of Cell Proliferation

Some chemical agents can alter the normal cycle of cell division and proliferation. For example, certain amino acids have been shown to be critical for sustaining the abnormal proliferation of cancer cells by promoting cell cycle progression. nih.gov While this compound has been investigated for potential anticancer properties, specific research findings on how it modulates cell proliferation in cellular models are not available in the public domain. ontosight.ai

Selective Effects in Virus-Infected Cells

A key characteristic of effective antiviral agents is their ability to selectively target virus-infected cells while sparing uninfected cells. This selectivity can be due to various factors, including differential metabolism of the drug in infected versus uninfected cells. For example, the nucleoside phosphonate (B1237965) analog HPMPC (Cidofovir) shows selective activity in HPV-transformed cells due to a differential modulation of its anabolism. asm.org For this compound, while it has been explored as a potential antiviral agent, there is no specific data available that demonstrates or explains any selective effects in virus-infected cells. ontosight.ai

Structure-Activity Relationships and Structural Modifications

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For cytosine analogs, modifications to the base or the side chain can have profound effects on their biochemical behavior.

The antiviral agent (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), also known as Cidofovir, is a key example. nih.govmdpi.com This acyclic nucleotide analog demonstrates potent activity against a range of DNA viruses, including herpesviruses and cytomegalovirus. nih.govresearchgate.net Its activity is dependent on the specific structure of its phosphonomethoxypropyl side chain, which allows for phosphorylation by cellular kinases to an active diphosphate form that inhibits viral DNA polymerases. researchgate.netmdpi.com

In contrast, the closely related analog 1-[2-(phosphonomethoxy)ethyl]cytosine (PMEC), which lacks the hydroxyl group and has a shorter ethyl linker, is reported to be devoid of significant antiviral activity. This stark difference in biological effect, despite a minor structural change, underscores the critical importance of the side chain's structure for antiviral efficacy. The (S)-configuration and the hydroxyl group of the propyl side chain in HPMPC are crucial for its recognition and phosphorylation by cellular enzymes, a step that is inefficient for PMEC. frontiersin.org

The modification of the cytosine base itself also dictates activity. As discussed previously (Section 3.4.3), adding a propyl group at the C-5 position of cytosine alters its interaction with DNA and carcinogens. This modification enhances the formation of BPDE-DNA adducts on the neighboring guanine (B1146940). This SAR demonstrates that even a seemingly simple alkyl substitution can significantly change the chemical properties of the DNA duplex, influencing its susceptibility to damage. acs.org

Table 2: Comparative Antiviral Activity of Acyclic Nucleoside Phosphonates This table summarizes the differential antiviral activities of HPMPC (Cidofovir) and its structural analogs, highlighting key structure-activity relationships.

CompoundKey Structural FeaturesReported Antiviral Activity
(S)-HPMPC (Cidofovir)(S)-3-hydroxy-2-(phosphonomethoxy)propyl side chainPotent, broad-spectrum activity against DNA viruses (e.g., HSV, CMV). nih.govmdpi.com
PMEC2-(phosphonomethoxy)ethyl side chain (lacks -OH and one carbon)Devoid of significant antiviral activity.
This compoundSimple propyl group at N1 of cytosineNot an antiviral itself; base for more complex analogs.

Impact of Side Chain Modifications on Activity

The biological activity of nucleoside analogs is profoundly influenced by modifications to their side chains. The conformation of these side chains can impact their interaction with enzymes and other biological targets. nih.gov Research into glycosidase inhibitors has shown that restricting the side chain's conformational flexibility can significantly enhance potency. nih.govnih.gov For instance, iminosugars engineered to favor a gauche,gauche side chain conformation are reported to be 6- to 10-fold more potent than comparable compounds with a more flexible gauche,trans conformation. nih.govnih.gov This principle of conformational preorganization, where the inhibitor is locked into a shape that is optimal for binding, can be a powerful tool in drug design. nih.govnih.gov

Effects of C-5 and N-4 Substitutions on Biological Activity

Modifications at the C-5 and N-4 positions of the cytosine ring have been systematically explored to understand their impact on biological activity. These substitutions can alter the electronic properties, size, and hydrogen-bonding capabilities of the nucleobase, thereby affecting its recognition by viral or cellular enzymes.

In one line of research, a series of analogs of the antiviral drug cidofovir (HPMPC) were synthesized with various substituents at the C-5 and N-4 positions. researchgate.netcas.cz The goal was to investigate if these modifications could enhance antiviral potency. cas.cz However, the study found that substitutions at the C-5 position with small alkyl groups (methyl, ethyl) and at the N-4 position with groups such as cyclopropyl, cyclopentyl, allyl, and 2-hydroxyethyl resulted in a complete loss of antiviral activity in vitro. researchgate.netcas.cz

Parent CompoundPosition of SubstitutionSubstituent GroupObserved In Vitro Antiviral Activity
Cidofovir (HPMPC)C-5MethylNone Exhibited researchgate.netcas.cz
Cidofovir (HPMPC)C-5EthylNone Exhibited researchgate.netcas.cz
Cidofovir (HPMPC)N-4CyclopropylNone Exhibited researchgate.netcas.cz
Cidofovir (HPMPC)N-4CyclopentylNone Exhibited researchgate.netcas.cz
Cidofovir (HPMPC)N-4AllylNone Exhibited researchgate.netcas.cz
Cidofovir (HPMPC)N-42-HydroxyethylNone Exhibited researchgate.netcas.cz

Conversely, research in a different biological context has shown that C-5 substitutions can significantly enhance other types of chemical reactivity. A study investigating the formation of DNA adducts with the carcinogen benzo[a]pyrene (B130552) diol epoxide (BPDE) found that C-5 alkyl substituents on cytosine increased the reactivity of the base-paired guanine. oup.comoup.com The presence of larger alkyl groups, such as ethyl and propyl, at the C-5 position led to a reactivity increase of up to three-fold. oup.com This effect is attributed to the alkyl groups facilitating the formation of intercalative complexes between BPDE and the DNA, which positions the carcinogen for attack on the guanine. oup.com In contrast, an N-4 ethyl substitution was found to be less activating. oup.com

Cytosine Analog in DNA DuplexEffect on BPDE-dG Adduct Formation at Paired Guanine
5-Methylcytosine (B146107)Enhanced Reactivity oup.comoup.com
5-EthylcytosineIncreased Reactivity (up to 3-fold) oup.com
5-PropylcytosineIncreased Reactivity (up to 3-fold) oup.com
N4-EthylcytosineLess Activating oup.com

Influence of Stereochemistry on Biological Activity

Stereochemistry is a fundamental aspect of molecular pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its biological function. mdpi.comnih.gov Living systems are inherently chiral, and thus enantiomers of a drug can exhibit vastly different pharmacologic profiles. nih.gov Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to unwanted side effects. nih.gov

This principle is well-established in the field of antiviral nucleoside analogs. For many of these drugs, including the prominent acyclic nucleoside phosphonate cidofovir, a specific stereoisomer is required for activity. nih.gov The biologically active form of cidofovir is the (S)-enantiomer, designated (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine. asm.orgacs.org This stereospecificity is critical as it ensures the correct orientation of the molecule within the active site of the target viral DNA polymerase. nih.gov

However, the impact of stereochemistry is not universally decisive for all compounds and all biological activities. In a notable finding directly involving this compound, researchers investigating adducts formed from the compound discovered that the biological activity was not dependent on a specific stereoisomer. google.com When the different diastereoisomers were separated and tested, their activity was found to be substantially the same as the mixed compound. google.com This indicates that for this particular compound and its measured biological effect, the specific spatial arrangement of the adducts did not significantly influence the outcome, a contrast to the strict stereochemical requirements observed for many other nucleoside analogs.

CompoundStereochemistry FindingReference
Cidofovir (HPMPC)The (S)-enantiomer is the biologically active form. nih.govasm.orgacs.org
3-Br-acivicin IsomersOnly the (5S, αS) isomers displayed significant antiplasmodial activity, indicating a strong dependence on stereochemistry. mdpi.comnih.gov
This compound (adducts)The biological activity of separated diastereoisomers was substantially the same. google.com

Computational Studies and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule. nih.govnih.gov The process involves sampling various conformations of the ligand within the protein's binding site and scoring them to identify the most stable complex. nih.gov While powerful, docking protocols often use approximations and may not fully account for receptor flexibility, which can be addressed by combining them with more computationally intensive methods like molecular dynamics simulations. nih.gov

The analysis of docking results focuses on the binding poses of the ligand and the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov These interactions are primarily non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com By identifying the key amino acid residues involved in these interactions, researchers can understand the basis of molecular recognition. nih.govmdpi.com Visualization tools are used to inspect the geometry of the binding pose and the network of interactions, which helps in validating the docking results and guiding the design of more potent and selective ligands. cam.ac.ukresearchgate.net The strength of the binding is often reported as a dissociation constant (K D ), where a smaller value indicates a higher binding affinity. malvernpanalytical.com

Table 1: Example of Intermolecular Interactions for a Ligand in a Protein Binding Site This table is an illustrative example of how docking results would be presented.

Interacting Residue Interaction Type Distance (Å)
Asp120 Hydrogen Bond 2.8
Tyr85 Pi-Pi Stacking 4.5
Val115 Hydrophobic 3.9
Arg210 Electrostatic 3.2

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to compute the properties of molecules. nih.gov These calculations solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure, geometry, and energy. nih.gov They have become indispensable for understanding reaction mechanisms and designing new chemical reactions. nih.gov Various quantum chemistry methods exist, ranging from semi-empirical to high-level ab initio calculations, with the choice depending on the desired balance between accuracy and computational cost. unipd.itwikipedia.org

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic properties of a molecule based on its electron density. researchgate.netwikipedia.org Unlike wavefunction-based methods, DFT uses the physically observable electron density, which often provides a good balance of computational efficiency and accuracy. researchgate.netmdpi.com DFT is widely applied to study ground-state properties such as molecular structures and total energies. mdpi.com Hybrid functionals, such as B3LYP, are commonly used as they often provide reliable results for a wide range of chemical systems and reactions. researchgate.netplos.org

The distribution of partial atomic charges within a molecule is critical for understanding its polarity, electrostatic potential, and intermolecular interactions, such as hydrogen bonding. fiu.edu In nucleobases like cytosine and its derivatives, the charge distribution influences base pairing, stacking interactions, and recognition by proteins. Several methods exist for calculating partial charges, with results that can be sensitive to the theoretical level and basis set used. fiu.edu The charge distribution can be visualized to map areas of positive and negative electrostatic potential on the molecular surface, which is vital for understanding how the molecule interacts with its environment. nih.govnih.gov For instance, modifications to the cytosine ring, such as the addition of a propyl group, can alter the charge density in the grooves of DNA. ethz.ch

Table 2: Example of Calculated Partial Charges for a Molecule This table is an illustrative example of results from a charge distribution analysis.

Atom Partial Charge (e)
N1 -0.55
C2 +0.65
N3 -0.60
C4 +0.50
C5 -0.15
C6 +0.10

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons from a sigma (σ) bond to an adjacent empty or partially filled p-orbital or pi (π) orbital. numberanalytics.comquora.com This interaction, sometimes called "no-bond resonance," leads to changes in molecular properties, including bond lengths. numberanalytics.combrahmanandcollege.org.in For example, hyperconjugation can cause a single bond adjacent to a double bond to shorten as it gains some double-bond character, while the adjacent double bond may lengthen slightly. quora.comstackexchange.comechemi.com This effect plays a crucial role in the stability of many organic molecules. numberanalytics.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of a molecule. biorxiv.orgnih.gov For nucleoside analogs like 1-Propylcytosine, QSAR studies are instrumental in predicting potential therapeutic activities, such as antiviral efficacy, by identifying the key structural features that govern their interaction with biological targets. nih.govnih.gov

A typical QSAR study involves several key steps:

Data Set Selection : A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. For this compound, this would involve analogs with different substituents.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. biorxiv.orgresearchgate.net Software like DRAGON or PaDEL is often used for this purpose. talete.mi.itnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the observed biological activity. biorxiv.orgju.edu.jo

Validation : The predictive power and robustness of the model are rigorously tested using internal (e.g., cross-validation) and external validation techniques. ju.edu.joresearchgate.net

While specific QSAR models focused exclusively on a series of this compound derivatives are not prominently available in the cited literature, studies on related pyrimidine (B1678525) and nucleoside analogs provide a framework for how such an analysis would be conducted. For instance, QSAR analyses of pyrimidine nucleosides have shown that antiviral activity can be related to the hydrophobicity and steric properties of substituents on the pyrimidine ring. nih.gov A hypothetical QSAR model for antiviral this compound derivatives might take a form like:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(E_LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, MR is the molar refractivity (a steric parameter), and E_LUMO is the energy of the lowest unoccupied molecular orbital (an electronic parameter). The coefficients (β) would be determined through regression analysis of a specific training set of compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Nucleoside Analogs

Descriptor ClassSpecific Descriptor ExampleProperty Encoded
Constitutional Molecular Weight (MW)Size of the molecule
Topological Wiener IndexMolecular branching and compactness
Geometric Van der Waals Volume3D size and shape of the molecule biorxiv.org
Physicochemical LogP (Octanol/Water Partition)Lipophilicity/Hydrophobicity researchgate.net
Electronic Dipole MomentPolarity and charge distribution
Quantum-Chemical HOMO/LUMO EnergiesElectron-donating/accepting ability

This table represents common descriptor types used in QSAR studies of heterocyclic and nucleoside compounds; specific values for this compound require dedicated software calculation.

Predictive Models for Nucleic Acid Stability and Topology

The incorporation of a modified base like this compound into a DNA or RNA strand can significantly alter the duplex's thermodynamic stability and local structure (topology). Predictive computational models, particularly molecular dynamics (MD) simulations, are employed to understand these effects at an atomic level. nih.govillinois.edu

Alkylation at the N1 position of cytosine disrupts the Watson-Crick hydrogen bond with guanine (B1146940), as the N1 atom is a hydrogen bond donor in a standard C-G pair. Therefore, the incorporation of this compound would be expected to act as a significant destabilizing lesion within a standard DNA or RNA duplex.

Computational studies on other nucleoside modifications provide insights into the expected impact of this compound:

Thermodynamic Destabilization : The introduction of a lesion that disrupts standard base pairing typically lowers the melting temperature (Tm) of a DNA duplex. For example, the acyclic cytosine analog Cidofovir (B1669016), when incorporated into a DNA duplex, was shown to lower the Tm from 58 °C to 46 °C, indicating a significant loss of stability. acs.org A similar, substantial decrease in thermodynamic stability would be predicted for a duplex containing a this compound:Guanine pair due to the loss of a hydrogen bond and potential steric hindrance from the propyl group.

Structural Perturbations : MD simulations can reveal changes in local DNA topology, such as alterations in helical parameters (e.g., twist, rise, slide), backbone conformation, and sugar pucker. The presence of a bulky, non-pairing propyl group in the core of the duplex would likely cause significant local distortion. Simulations of DNA with other lesions, such as thymine (B56734) glycol, have shown clear helical distortions and increased base dynamics, including base flipping. nih.gov It is highly probable that a this compound modification would induce similar structural perturbations, potentially creating a flexible "hinge" point in the DNA.

Predictive models for nucleic acid stability often rely on empirically derived thermodynamic parameters based on nearest-neighbor interactions. researchgate.net The development of a predictive model for this compound-containing DNA would require experimental determination of the thermodynamic penalty (change in enthalpy, ΔH°, and entropy, ΔS°) associated with this modification in various sequence contexts. These parameters could then be incorporated into algorithms to predict the stability of any DNA sequence containing this specific modification.

Table 2: Predicted Effects of this compound on DNA Duplex Properties Based on Models of Related Analogs

PropertyPredicted Effect of this compound IncorporationRationale/Comparison
Thermodynamic Stability (Tm) Significant DecreaseDisruption of Watson-Crick H-bonding; similar to observations with Cidofovir. acs.org
Pairing with Guanine AbolishedN1 position, required for H-bonding, is blocked by the propyl group.
Local Helix Geometry DistortedSteric clash from the propyl group within the duplex core.
Backbone Dynamics IncreasedLesions often increase local flexibility and can facilitate base flipping. nih.gov
Hydration Spine PerturbedThe bulky, relatively hydrophobic propyl group would displace ordered water molecules in the DNA groove.

This table is based on predictions from computational models of other DNA lesions and modified nucleosides, as direct modeling data for this compound was not found in the cited literature.

Advanced Analytical Methodologies in 1 Propylcytosine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of molecules like 1-propylcytosine, providing detailed insights into atomic arrangement and conformation. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. numberanalytics.comumich.edu It is particularly valuable in studying nucleic acid components and their derivatives.

¹H NMR is a primary tool for determining the high-resolution solution structures of DNA duplexes containing modified nucleosides like this compound derivatives. umich.edursc.org A notable example is the study of a DNA dodecamer duplex incorporating Cidofovir (B1669016) (1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine), a derivative of cytosine. nih.govnih.gov

In such studies, the imino protons of guanine (B1146940) (G) and thymine (B56734) (T) residues, which are involved in Watson-Crick base pairing, are particularly informative. nih.gov Their chemical shifts and intensities in the ¹H NMR spectrum are sensitive indicators of the stability and pairing of the DNA duplex. nih.gov For instance, in a study of a DNA duplex containing a Cidofovir modification, researchers observed a significant decrease (over 50%) in the intensity of the imino proton signals for the bases neighboring the modification (G6, T8) and its complementary base (G18). nih.govnih.gov This observation, along with a large chemical shift change for G18, pointed to increased rates of proton exchange with the solvent, suggesting a localized destabilization or "breathing" of the duplex around the modified site. nih.govnih.gov

Table 1: Illustrative ¹H NMR Observations in a Modified DNA Duplex Study

ObservationImplicationReference
>50% decrease in imino proton intensity near modificationIncreased proton exchange rates; localized duplex instability nih.govnih.gov
Large chemical shift change for cognate base G18Altered local magnetic environment due to the modification nih.govnih.gov
Overall similarity of spectra between modified and control duplexesMaintenance of the global B-DNA helical structure nih.gov

NMR spectroscopy is indispensable for analyzing the specific conformations of this compound derivatives. The conformation of the propyl group and the puckering of any associated sugar-like moieties can be determined through analysis of chemical shifts and scalar coupling constants (J-couplings). magritek.comfrontiersin.org

For derivatives where the propyl group is attached to a furanoside-like ring, for example, the conformation of this ring is a key structural feature. It can adopt various puckered forms, such as Cγ-endo or Cγ-exo. frontiersin.org Quantum mechanical calculations can complement NMR data, helping to determine the relative energies of different conformations. For instance, calculations might show that a Cγ-endo pucker is more stable than a Cγ-exo state by a specific energy difference (e.g., 1.2 kcal·mol⁻¹ in solution). frontiersin.org

The analysis of ¹H NMR chemical shifts and J-coupling constants provides direct experimental evidence for these conformations. magritek.com The dihedral angles between adjacent protons, which are related to the J-coupling values via the Karplus equation, allow for the characterization of the ring's pucker and the orientation of its substituents. magritek.com This detailed conformational information is critical for understanding how these derivatives interact with biological targets like enzymes. cardiff.ac.uk

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.comunivr.it It is an exceptionally useful technique for studying the secondary structure of nucleic acids and monitoring their conformational changes, such as the transition from a double helix to single strands upon heating (melting). nih.gov

When a DNA duplex containing a modification like a this compound derivative is heated, CD spectroscopy can monitor the melting process in real-time. The melting temperature (Tm), defined as the temperature at which 50% of the duplex has dissociated, is a key indicator of its thermal stability. rsc.org

Table 2: Comparative Melting Temperatures (Tm) from CD Spectroscopy

DNA DuplexMelting Temperature (Tm)Salt ConcentrationReference
Control DNA58 °C0.2 M nih.govnih.gov
Cidofovir-containing DNA46 °C0.2 M nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net It is essential for isolating and quantifying this compound and its metabolites from complex biological samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used extensively in pharmaceutical and biochemical analysis for separating, identifying, and quantifying compounds. researchgate.netmdpi.com It is the method of choice for analyzing this compound and its potential metabolites in various matrices, from reaction mixtures to biological fluids. nih.govjrespharm.com

The basic principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). agroparistech.frjapsonline.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. researchgate.net For a compound like this compound, which is polar, reversed-phase HPLC is typically employed. jrespharm.com In this mode, the stationary phase is nonpolar (e.g., C18-grafted silica), and the mobile phase is a polar solvent mixture, such as water or buffer mixed with acetonitrile (B52724) or methanol. agroparistech.frjapsonline.com

A typical HPLC method for analyzing this compound would involve:

Sample Preparation: Extracting the compound from the matrix (e.g., plasma, urine, or cell culture) using techniques like protein precipitation or liquid-liquid extraction to remove interfering substances. nih.govmdpi.com

Chromatographic Separation: Injecting the prepared sample onto a reversed-phase column (e.g., a C18 column) and eluting with a carefully optimized mobile phase gradient to achieve good resolution between the parent compound and its metabolites. nih.govjapsonline.com

Detection: Using a UV detector set to a wavelength where cytosine and its derivatives absorb strongly (around 270-280 nm) is common. japsonline.com For higher sensitivity and structural confirmation, the HPLC system can be coupled with a mass spectrometer (LC-MS). nih.govekb.eg

HPLC methods are validated for linearity, accuracy, precision, and selectivity to ensure their reliability for quantitative analysis. mdpi.comjrespharm.com This technique is crucial for pharmacokinetic studies, monitoring the biotransformation of this compound derivatives, and for quality control during synthesis. researchgate.netjrespharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This method is highly effective for identifying and quantifying compounds in complex mixtures. wikipedia.org

In the context of this compound research, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is invaluable for the global analysis of DNA modifications. nih.gov The technique's high resolution and sensitivity allow for the precise identification and quantification of modified deoxyribonucleosides. nih.gov The process typically involves the enzymatic digestion of genomic DNA to single nucleosides, which are then directly analyzed by LC-MS/MS. nih.gov This provides a robust method for studying the potential incorporation and effects of this compound on DNA.

The strength of LC-MS lies in its specificity and sensitivity, enabling the detection of compounds at very low concentrations, sometimes below one part per trillion. eag.com This is crucial for tracing the metabolic fate of this compound and its derivatives within biological samples. wikipedia.orgeag.com

Table 1: Key Features of LC-MS in this compound Analysis

FeatureDescriptionRelevance to this compound Research
High Sensitivity Capable of detecting compounds at trace levels (e.g., part per trillion). eag.comEnables the detection and quantification of low-abundance this compound metabolites in biological matrices.
High Specificity Provides structural information based on mass-to-charge ratio, minimizing the need for complete chromatographic separation. wikipedia.orgeag.comAllows for the unambiguous identification of this compound and its modified forms within complex biological samples. nih.gov
Versatility Applicable to a wide range of biochemical, organic, and inorganic compounds. wikipedia.orgFacilitates comprehensive studies of this compound's interactions with various cellular components.
Quantitative Analysis Allows for precise measurement of the concentration of analytes. eag.comCrucial for determining the extent of DNA modification or the concentration of the compound in kinetic studies.

Kinetic Studies of Biological Interactions

Understanding the rates at which this compound interacts with biological targets is fundamental to deciphering its mechanism of action. nih.gov Kinetic studies provide critical information on the association and dissociation rates of these interactions. nih.govnih.gov

Stopped-Flow Analysis

Stopped-flow analysis is a rapid mixing technique used to study the kinetics of fast reactions in solution, often on a millisecond timescale. numberanalytics.comlibretexts.org This method is particularly useful for observing pre-steady-state kinetics, allowing for the measurement of the rates of formation and decay of reaction intermediates. researchgate.net In the context of this compound, stopped-flow analysis could be employed to investigate its binding kinetics to enzymes or nucleic acid structures. The technique involves rapidly mixing the reactants and then stopping the flow to monitor the reaction progress spectroscopically. numberanalytics.com This provides valuable data for constructing kinetic models and determining rate constants for the interaction of this compound with its biological partners. researchgate.net

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. rapidnovor.com It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) flows over the surface. harvard.edu This allows for the direct observation of association and dissociation events. cytivalifesciences.com

SPR is widely used to determine the specificity, affinity, and kinetics of interactions. rapidnovor.com In this compound research, SPR can be utilized to characterize its binding to target proteins or nucleic acid sequences. By immobilizing the target molecule on the sensor chip and introducing this compound as the analyte, one can obtain quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants. harvard.edu This information is crucial for understanding the stability and dynamics of the this compound-target complex. biologymedjournal.com

Table 2: Comparison of Kinetic Analysis Techniques

TechniquePrincipleTimescaleInformation ObtainedApplication to this compound
Stopped-Flow Analysis Rapid mixing of reactants followed by spectroscopic monitoring. numberanalytics.comMilliseconds to seconds. nih.govPre-steady-state and steady-state kinetics, rate constants. researchgate.netStudying fast binding events of this compound to enzymes or DNA.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. harvard.eduReal-time. cytivalifesciences.comAssociation (ka), dissociation (kd), and affinity (KD) constants. harvard.eduCharacterizing the binding kinetics of this compound to its molecular targets.

Techniques for Elucidating Cellular and Molecular Events

To understand the biological impact of this compound, it is essential to investigate its effects on cellular processes such as the cell cycle and DNA synthesis.

Evaluation of Cell Cycle Regulators

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). khanacademy.org These regulators ensure that cells progress through the phases of growth and division in an orderly manner. khanacademy.org Investigating the effect of this compound on these key regulatory proteins can reveal its mechanism of action at the cellular level. For instance, alterations in the levels or activity of proteins like p53 or retinoblastoma protein (pRb) can lead to cell cycle arrest or uncontrolled proliferation. wikipedia.org Techniques such as Western blotting or kinase assays can be used to measure changes in the expression and activity of these cell cycle regulators in response to this compound treatment.

Thymidine (B127349) Incorporation Assays for DNA Synthesis

The thymidine incorporation assay is a classic method used to measure cell proliferation by quantifying the amount of new DNA synthesis. researchgate.net This assay relies on the incorporation of a labeled nucleoside, typically tritiated ([³H]) thymidine, into the DNA of dividing cells. researchgate.net The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation. researchgate.net

In research involving this compound, a decrease in thymidine incorporation following treatment would suggest an inhibitory effect on DNA synthesis and cell proliferation. researchgate.net This assay provides a quantitative measure of the compound's cytostatic or cytotoxic potential. While traditionally using radioactive isotopes, colorimetric methods based on the incorporation of BrdU (bromodeoxyuridine) offer a non-radioactive alternative. sigmaaldrich.com

Table 3: Cellular and Molecular Analysis Techniques

TechniquePrincipleMeasurementRelevance to this compound
Evaluation of Cell Cycle Regulators Immunodetection of specific proteins (e.g., Western blot).Changes in protein expression and activity.Determining if this compound affects key proteins that control cell division. nih.gov
Thymidine Incorporation Assay Measures incorporation of labeled thymidine during DNA replication. researchgate.netRate of DNA synthesis and cell proliferation. researchgate.netQuantifying the inhibitory effect of this compound on cell growth. researchgate.net

Analysis of Anabolic Products and Metabolites

The study of this compound, a synthetic analogue of the natural nucleobase cytosine, within biological systems necessitates a thorough understanding of its metabolic fate. Like many nucleoside and nucleobase analogues, this compound is expected to undergo anabolic activation to exert its biological effects. nih.gov This process typically involves sequential phosphorylation to form the corresponding monophosphate, diphosphate (B83284), and triphosphate derivatives. These phosphorylated forms are the active metabolites that can interfere with nucleic acid metabolism. nih.gov The analysis of these anabolic products, alongside any subsequent catabolic metabolites, is crucial for elucidating the compound's mechanism of action and pharmacokinetic profile.

Advanced analytical methodologies are employed to separate, identify, and quantify these metabolites, which are often present in complex biological matrices at low concentrations. The primary techniques utilized are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite analysis due to its high sensitivity and selectivity. frontiersin.orgresearchgate.net

Sample Preparation: The initial step involves the extraction of metabolites from biological samples such as cell cultures or tissues. This often requires methods like protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components. researchgate.netnih.gov

Chromatographic Separation: Given the polar nature of this compound and its phosphorylated derivatives, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation method. rockefeller.eduuni-hannover.de HILIC columns can effectively retain and separate these highly polar compounds. Alternatively, reversed-phase (RP) chromatography may be used, sometimes with the addition of ion-pairing reagents to improve retention of the polar analytes. chromatographyonline.comnih.gov The use of ultra-performance liquid chromatography (UPLC) can offer faster analysis times and improved resolution. acs.orgnih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these types of molecules. acs.org Tandem mass spectrometry (MS/MS) is then used for selective and sensitive detection. This involves selecting the precursor ion (the molecular ion of the metabolite) and fragmenting it to produce characteristic product ions. The specific transitions from precursor to product ions are monitored, a technique known as multiple reaction monitoring (MRM), which provides high specificity and allows for accurate quantification. acs.orgwindows.net High-resolution mass spectrometry (HRMS) can also be employed to determine the elemental composition of metabolites, aiding in their identification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown metabolites. pharmascigroup.usnih.gov While less sensitive than MS, NMR is non-destructive and provides detailed structural information. frontiersin.org Two-dimensional (2D) NMR experiments can be particularly useful for identifying the exact position of the propyl group and the phosphate (B84403) moieties on the cytosine scaffold. nih.gov Stable isotope labeling, where this compound is synthesized with isotopes like ¹³C or ¹⁵N, can be used in conjunction with NMR to trace the metabolic pathways of the compound. frontiersin.org

The table below outlines the hypothetical anabolic products of this compound and the primary analytical methods for their analysis.

Anabolic Product / Metabolite Chemical Structure Analytical Methodology Key Considerations
This compound-5'-monophosphateThis compound with one phosphate groupLC-MS/MS (HILIC)Separation from endogenous monophosphates.
This compound-5'-diphosphateThis compound with two phosphate groupsLC-MS/MS (HILIC)Requires specific MS/MS transitions for identification.
This compound-5'-triphosphateThis compound with three phosphate groupsLC-MS/MS (HILIC), NMRThe active form; quantification is critical for activity studies.
Other Potential MetabolitesHydroxylated or other modified formsLC-HRMS, NMRIdentification of unknown metabolites through high-resolution mass and structural elucidation.

General Principles of Analytical Chemistry in Chemical Biology

Analytical chemistry provides the foundational methods and principles for studying biological systems at the molecular level, a field known as chemical biology. researchgate.net The core tenets of analytical chemistry—separation, identification, and quantification—are essential for understanding the complex interplay of molecules in living organisms. rockefeller.edu

Separation Science: Biological samples are incredibly complex mixtures of proteins, lipids, nucleic acids, and small molecules. researchgate.net Therefore, the first step in many chemical biology analyses is to separate the molecule of interest from this complex background. rockefeller.edu Chromatographic techniques are central to this endeavor. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used to separate molecules based on their physicochemical properties such as polarity, size, and volatility. chromatographyonline.comfrontiersin.org Advances in chromatography, such as the development of UPLC, have enabled faster and more efficient separations. acs.orgnih.gov

Identification and Quantification: Once a molecule is separated, its identity and quantity must be determined. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two most powerful techniques for this purpose. tum.de

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high accuracy. frontiersin.org When coupled with a separation technique like LC or GC (i.e., LC-MS, GC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying known compounds and for identifying unknown metabolites. acs.orgtechnologynetworks.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting ions and analyzing the resulting patterns. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule in solution. pharmascigroup.usnih.gov It is an indispensable tool for the unambiguous identification of novel compounds, including metabolites. frontiersin.orgtechnologynetworks.com While generally less sensitive than MS, NMR is highly quantitative and non-destructive. nih.gov

Method Validation: A critical principle in analytical chemistry is the rigorous validation of analytical methods to ensure their accuracy, precision, sensitivity, and robustness. walshmedicalmedia.com This involves establishing parameters such as the limit of detection (LOD) and limit of quantification (LOQ), and assessing the linearity of the response. nih.govwalshmedicalmedia.com

In the context of chemical biology, these analytical principles are applied to a wide range of research areas, including:

Metabolomics: The comprehensive analysis of all metabolites in a biological system. tum.detechnologynetworks.com

Proteomics: The large-scale study of proteins.

Drug Discovery and Development: Identifying drug targets, studying drug metabolism, and quantifying drug and metabolite levels in biological fluids. frontiersin.orgwalshmedicalmedia.com

The integration of these analytical techniques allows chemical biologists to probe the intricate molecular mechanisms of life, identify biomarkers for disease, and develop new therapeutic agents. acs.orgresearchgate.net

Research Applications and Future Directions

Applications as Probes in Nucleic Acid Research

The modification of natural nucleosides to create synthetic analogs is a cornerstone of developing new molecular probes to study nucleic acids. sdsu.edu Chemists design these analogs to possess specific properties, such as fluorescence, that allow for the tracking and analysis of DNA and RNA within cellular environments. sdsu.eduscispace.com While direct studies detailing the use of 1-Propylcytosine as a molecular probe are not extensively documented, the principles of probe design are well-established through other synthetic nucleotides. nih.gov

Nucleic acid probes are fragments of DNA or RNA, which can be labeled to detect complementary nucleotide sequences. wikipedia.org These tools are fundamental to various molecular biology techniques. wikipedia.org Synthetic nucleosides can be incorporated into these probes to study a range of functions, including DNA polymerase specificity and dynamics. nih.gov For instance, fluorescent nucleoside analogs are essential for modern DNA and RNA sequencing methods and for studying the mechanisms of genetic code maintenance and expression. sdsu.edu Sugar-modified nucleosides and C-nucleosides are also developed for use as molecular probes to investigate enzyme mechanisms. researchgate.netbeilstein-journals.org The design of such probes requires that they have a high affinity for their target, are stable under physiological conditions, and can penetrate cells with minimal toxicity. mdpi.com Therefore, while this compound's role as a probe is not yet defined, its structure as a synthetic analog places it within a class of compounds with significant potential for the development of future research probes.

Contributions to Understanding Viral Resistance Mechanisms

The study of cytosine analogs has significantly advanced the understanding of how viruses develop resistance to antiviral drugs. A prominent example is Cidofovir (B1669016), an acyclic nucleotide analog of cytosine, which is active against a broad spectrum of DNA viruses. nih.govmdpi.com Research into resistance to Cidofovir and related compounds provides a clear model for how viruses adapt to nucleoside/nucleotide-based therapeutics.

Resistance to these drugs is primarily linked to mutations in the viral DNA polymerase, the enzyme responsible for replicating the virus's genetic material. nih.govmdpi.com Studies on various poxviruses, including vaccinia, camelpox, cowpox, and monkeypox, have shown that prolonged exposure to Cidofovir leads to the selection of resistant viral strains. asm.org These resistant viruses consistently show mutations in the E9L gene, which codes for the viral DNA polymerase. mdpi.com For instance, specific mutations such as A314T and A684V in the DNA polymerase gene of vaccinia virus have been identified in strains with high-level resistance to Cidofovir. nih.gov

Similarly, resistance in adenoviruses has been attributed to mutations in the viral DNA polymerase. asm.org The mechanism of action for these drugs involves the host cell's own enzymes converting the analog into its active diphosphate (B83284) form. mdpi.com This active form then inhibits the viral DNA polymerase. pixorize.com Because this activation does not depend on a viral kinase, drugs like Cidofovir can be effective against viral strains that have developed resistance to other antivirals (like acyclovir) through mutations in their specific viral kinases. pixorize.com

The key findings from these resistance studies are summarized in the table below.

Virus FamilyDrug AnalogGene Associated with ResistanceConsequence of Resistance
Poxviridae (e.g., Vaccinia, Cowpox)CidofovirE9L (Viral DNA Polymerase)8- to 27-fold higher drug concentration required to inhibit the virus. asm.org
Herpesviridae (e.g., Cytomegalovirus)CidofovirDNA PolymeraseMutations confer resistance, though clinical failure has not yet been linked to resistant strains. mdpi.comasm.org
AdenoviridaeCidofovir/BrincidofovirDNA PolymeraseMutations like V303I and T87I confer a measurable increase in drug resistance. asm.org

These studies on Cidofovir, a close structural relative of this compound, are crucial for predicting and understanding potential resistance mechanisms that could arise from new cytosine-based antiviral therapies.

Insights into Chromatin Structure and Regulation (from analogous nucleic acid studies)

While direct studies on the impact of this compound on chromatin are limited, research on analogous modified cytosines provides significant insights into how such compounds could influence chromatin structure and gene regulation. Chromatin, the complex of DNA and proteins (primarily histones) in eukaryotic cells, dynamically changes its architecture to control access to DNA, thereby regulating gene expression. wikipedia.orgfoghorntx.comwikipedia.org

The epigenetic modification of cytosine bases is a key mechanism in this process. rsc.org Naturally occurring modifications like 5-methylcytosine (B146107) (5mC) and its oxidized derivatives (5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine) play critical roles in gene silencing, development, and disease. oup.comoup.com These modifications can alter DNA stability and the binding of regulatory proteins, which in turn affects whether chromatin is in an "open" (transcriptionally active) or "closed" (transcriptionally repressed) state. wikipedia.orgoup.com

Studies using synthetic cytosine analogs explore these fundamental processes. For example, research on 5-alkylcytosines, including 5-propylcytosine, has shown that the size and nature of the alkyl group at the C-5 position can influence the ability of enzymes like DNA methyltransferase 1 (DNMT1) to methylate adjacent cytosines. rsc.orgethz.ch It was found that the capacity to guide this methylation process decreased as the alkyl chain length increased from methyl to propyl. rsc.org Such studies demonstrate that synthetic modifications can perturb the natural enzymatic processes that maintain epigenetic patterns.

Furthermore, slight modifications on cytosine residues within specific DNA sequences have been shown to modulate the formation of alternative DNA structures, such as G-quadruplexes, which are implicated in gene regulation. oup.com The introduction of synthetic analogs can, therefore, serve as a tool to probe the intricate relationship between DNA modification, DNA structure, and the resulting chromatin architecture. rsc.orgresearchgate.net Investigating how proteins and enzymes involved in chromatin remodeling interact with DNA containing synthetic analogs like this compound could thus offer a deeper understanding of the rules governing epigenetic regulation. foghorntx.com

Development of Novel Research Tools and Methodologies

Synthetic nucleoside analogs are foundational to the development of novel research tools and methodologies that drive advances in molecular biology, diagnostics, and therapeutics. sdsu.eduumontpellier.frrsc.org These man-made versions of DNA and RNA building blocks can be engineered with specific chemical modifications to serve a variety of functions that natural nucleosides cannot. mdpi.com

One of the most significant applications is in the creation of molecular probes for detecting and visualizing nucleic acids. sdsu.edubeilstein-journals.org By incorporating fluorescent tags or other reporter molecules, synthetic analogs become powerful tools for techniques like in-situ hybridization and real-time PCR. mdpi.comnih.gov For example, thymidine (B127349) analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are used to label replicating DNA, allowing researchers to study cell proliferation, kinetics, and cell fate. nih.gov The development of such tools enables sensitive detection of molecules within living cells and is crucial for screening new drugs and understanding cellular metabolism. scispace.com

Furthermore, nucleoside analogs are instrumental in creating new therapeutic strategies. umontpellier.frmdpi.com The entire field of antisense technology, which uses short, synthetic nucleic acid chains to block gene expression, relies on chemically modified nucleotides to enhance stability and efficacy. rsc.org The development of methods for solid-phase oligonucleotide synthesis was a critical step that enabled the production of these custom nucleic acid-based drugs and tools in sufficient quantities for research and clinical trials. rsc.org

The creation of nucleoside analogs with altered sugar moieties or base structures has led to:

Antiviral and Anticancer Drugs: Analogs that "trick" viral or cancer cell enzymes are a major class of therapeutics. sdsu.edu

Advanced Sequencing Technologies: Fluorescently labeled nucleoside analogs are vital for many next-generation DNA and RNA sequencing platforms. sdsu.edu

Diagnostic Assays: Probes made from synthetic nucleotides are used to identify pathogens or genetic markers with high specificity. nih.gov

The synthesis of compounds like this compound is part of this broader effort to expand the chemical toolbox available to researchers, paving the way for new diagnostic methods, therapeutic interventions, and a deeper understanding of nucleic acid biochemistry. researchgate.netmdpi.com

Integration of Multi-Omics Approaches in Compound Studies

The study of compounds like this compound is increasingly benefiting from the integration of multi-omics approaches, which combine data from different layers of biological information to create a comprehensive understanding of a compound's effects. pixorize.com Multi-omics integrates data from genomics (genes), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (metabolites) to model cellular processes holistically. frontiersin.orgfrontiersin.org

When studying a potential therapeutic compound, a multi-omics approach can reveal its mechanism of action, identify biomarkers for its efficacy, and uncover potential toxicity pathways that might be missed by single-data-type analysis. frontiersin.orgfrontiersin.org For instance, in antiviral research, multi-omics analysis can identify the host factors and cellular pathways that are altered during viral infection and in response to treatment. tmc.edunih.govresearchgate.net

A hypothetical multi-omics study of this compound could involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels in cells treated with the compound to see which genes are turned on or off.

Proteomics: Measuring changes in the levels of proteins to understand the functional consequences of the altered gene expression.

Metabolomics: Profiling the small-molecule metabolites in the cell to see how metabolic pathways are affected by the compound.

By integrating these datasets, researchers can build a detailed network of the molecular interactions that underlie the compound's biological activity. nih.gov For example, a study might reveal that this compound not only affects viral replication (a genomic/transcriptomic effect) but also alters the host cell's lipid metabolism (a metabolomic effect) and inflammatory responses (a proteomic effect). This integrated view is crucial for modern drug discovery and development, providing a systems-level understanding that can accelerate the identification of effective and safe therapeutic agents. frontiersin.orgtmc.edu

Q & A

Q. Q1. What are the established synthetic pathways for 1-propylcytosine, and how can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer: To design experiments for synthesizing this compound, researchers should first review nucleobase alkylation protocols, focusing on regioselectivity and protecting group strategies. Key steps include:

  • Reagent Selection : Use propylating agents (e.g., propyl iodide) under controlled pH and temperature to minimize side reactions .
  • Characterization : Validate product purity via HPLC and NMR spectroscopy, comparing retention times and spectral data to known standards .
  • Optimization : Employ factorial design experiments to test variables (e.g., solvent polarity, reaction time) and identify optimal conditions .

Q. Q2. How can researchers verify the structural integrity of this compound derivatives using spectroscopic and chromatographic methods?

Methodological Answer: Structural validation requires a multi-technique approach:

  • NMR Analysis : Assign proton and carbon signals using 1D/2D NMR (e.g., COSY, HSQC) to confirm propyl chain attachment and absence of tautomeric shifts .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Chromatography : Compare retention indices in HPLC or GC-MS with reference compounds to detect impurities .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve 3D structure and validate bond angles/lengths .

Advanced Research Questions

Q. Q3. What experimental strategies can address contradictions in reported stability data for this compound under varying pH and temperature conditions?

Methodological Answer: Contradictory stability data often arise from methodological variability. To resolve this:

  • Replicate Studies : Reproduce prior experiments using identical buffers (e.g., phosphate vs. Tris) and temperature controls .
  • Kinetic Analysis : Perform Arrhenius plots to model degradation rates under varying conditions and identify outliers .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to assess bias in experimental design (e.g., sample handling protocols) .

Q. Q4. How can computational modeling (e.g., DFT, MD simulations) predict the interaction of this compound with DNA/RNA polymerases, and what experimental validations are required?

Methodological Answer:

  • Modeling Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding affinities of this compound with polymerase active sites .
    • Dynamics Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability over 100+ ns trajectories .
  • Experimental Validation :
    • Enzymatic Assays : Measure incorporation rates using radiolabeled nucleotides in primer extension assays .
    • Structural Biology : Validate docking poses via cryo-EM or X-ray crystallography of polymerase-ligand complexes .

Q. Q5. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies (e.g., in vitro cell viability assays)?

Methodological Answer:

  • Dose-Response Modeling : Fit data to Hill or log-logistic models using nonlinear regression (e.g., GraphPad Prism) to estimate EC50 values .
  • Error Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in cell cultures .
  • Sensitivity Testing : Use Monte Carlo simulations to quantify uncertainty in toxicity thresholds .

Research Design and Literature Synthesis

Q. Q6. How can researchers systematically evaluate gaps in the current literature on this compound’s biological activity?

Methodological Answer:

  • PICOT Framework : Structure the review using Population (e.g., enzyme targets), Intervention (this compound analogs), Comparison (wild-type vs. modified systems), Outcome (binding affinity), and Time (kinetic studies) .
  • Cochrane Guidelines : Assess bias in existing studies (e.g., selection bias in cell line choices) using risk-of-bias tables .
  • Keyword Strategy : Combine terms like “this compound,” “nucleobase analogs,” and “polymerase fidelity” in databases (PubMed, SciFinder) with Boolean operators .

Q. Q7. What protocols ensure reproducibility when synthesizing this compound analogs for collaborative studies?

Methodological Answer:

  • Detailed Documentation : Follow Beilstein Journal guidelines to report reaction scales, purification steps (e.g., column chromatography gradients), and characterization spectra .
  • Data Sharing : Deposit raw NMR/MS files in repositories like Zenodo with DOIs for public access .
  • Interlab Validation : Distribute samples to collaborating labs for independent replication using standardized protocols .

Data Interpretation and Reporting

Q. Q8. How should researchers address discrepancies between theoretical predictions (e.g., QSAR models) and experimental results for this compound derivatives?

Methodological Answer:

  • Model Refinement : Recalibrate QSAR models by incorporating steric/electronic parameters (e.g., Hammett constants) from experimental data .
  • Error Source Analysis : Use root-cause analysis (RCA) to identify mismatches (e.g., solvent effects not modeled) .
  • Transparent Reporting : Disclose limitations in computational assumptions in the “Methods” section .

Q. Q9. What ethical and statistical standards apply when reporting this compound’s in vivo efficacy in preclinical studies?

Methodological Answer:

  • NIH Guidelines : Adhere to ARRIVE 2.0 criteria for animal studies, including sample size justification and randomization methods .
  • Statistical Rigor : Predefine endpoints and use Benjamini-Hochberg corrections for multiple comparisons .
  • Data Integrity : Archive raw datasets (e.g., tumor growth metrics) in FAIR-compliant repositories .

Q. Q10. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

  • Variable Selection : Systematically modify substituents (e.g., alkyl chain length, halogenation) and measure effects on polymerase binding .
  • Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Validation Cohort : Test top candidates in orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.